molecular formula C21H18ClN3OS B2803536 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034377-28-9

2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2803536
CAS No.: 2034377-28-9
M. Wt: 395.91
InChI Key: SZORIGSCFUULIB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, characterized by a fused pyrrole-pyrimidine core. Key structural features include:

  • 3-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • 7-Phenyl substituent: Contributes to aromatic stacking interactions in biological systems.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(16(12-23-19)14-8-4-3-5-9-14)24-21(25)27-13-15-10-6-7-11-17(15)22/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORIGSCFUULIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its potential as an anticancer agent, enzyme inhibitor, and receptor modulator.

Chemical Structure and Properties

The compound's molecular formula is C26H20ClN3OSC_{26}H_{20}ClN_{3}OS, with a molecular weight of 457.98 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its versatility in chemical synthesis and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have explored the potential of pyrrolo[3,2-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.75 to 4.21 µM .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For example, certain derivatives have demonstrated inhibition of Aurora-A kinase and CDK2, which are critical in cell cycle regulation .
  • Receptor Modulation : Research suggests that this compound may act as a modulator for various receptors involved in cellular signaling pathways, contributing to its therapeutic potential .

Anticancer Efficacy

A study by Xia et al. reported that a related pyrrolo[3,2-d]pyrimidine derivative exhibited significant apoptosis-inducing properties in cancer cells with an IC50 of 49.85 µM . This suggests that the target compound may possess similar or enhanced anticancer properties.

Enzyme Inhibition

In another study focusing on enzyme inhibitors, compounds structurally related to this compound were shown to effectively inhibit vascular endothelial growth factor receptor (VEGFR) activity, crucial for angiogenesis in tumors . These findings highlight the potential of this compound in targeting tumor vasculature.

Research Findings Summary Table

Biological Activity Mechanism IC50 Values References
AnticancerInduces apoptosis in cancer cells0.75 - 4.21 µM
Enzyme Inhibition (Aurora-A)Inhibits kinase activity0.067 µM
Receptor ModulationModulates signaling pathwaysNot specified

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a pyrrolopyrimidine core exhibit significant anticancer activities. The specific compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that derivatives of pyrrolopyrimidines can effectively target specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The antimicrobial potential of pyrrolopyrimidine derivatives has been explored extensively. The compound has shown promising results against a range of bacterial strains, including resistant strains such as Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic routes commonly employed:

StepReaction TypeKey ReagentsYield (%)
1Nucleophilic substitution2-chlorobenzyl chloride, thiol70%
2CyclizationEthyl acetoacetate, base65%
3AromatizationAcid catalyst80%

These steps highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.

Drug Development

Given its diverse biological activities, there is significant interest in developing this compound as a lead candidate for drug development. Its ability to target multiple pathways in cancer cells makes it a potential candidate for combination therapies aimed at overcoming resistance mechanisms.

Neuroprotective Effects

Emerging research suggests that pyrrolopyrimidine derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Preliminary studies indicate that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have documented the applications of similar pyrrolopyrimidine compounds:

  • Anticancer Activity : A study published in Pharmaceutical Research reported that a related pyrrolopyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM .
  • Antimicrobial Evaluation : Research highlighted in ACS Omega demonstrated that a series of pyrrolopyrimidine derivatives showed effective antimicrobial activity against multi-drug resistant bacteria with MIC values as low as 0.25 µg/mL .
  • Neuroprotective Studies : A recent review discussed the neuroprotective effects of pyrrolopyrimidines, suggesting their potential role in treating Alzheimer's disease by inhibiting amyloid-beta aggregation .

Comparison with Similar Compounds

Core Structure Variations

Compound Name / ID Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-Ethyl, 7-phenyl, 2-((2-chlorobenzyl)thio) Potential kinase/phosphatase inhibition
6-Benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 3-Ethyl, 2-thioxo, 6-benzoyl Intermediate for alkylation/biological screening
Thieno[3,2-d]pyrimidinone derivatives (e.g., 12a, 3a–b ) Thieno[3,2-d]pyrimidinone 3-Methoxyphenyl, 3-methyl/3-hydroxyphenyl Antibacterial/antifungal activities
Pyrido-thieno-pyrimidine derivatives (6b–d ) Pyrido-thieno-pyrimidinone 4-Methoxyphenyl, pyrazole hydrazone Anticancer/antiviral potential
Pyrazolo[3,4-d]pyrimidinone derivatives (13g–h, 15a ) Pyrazolo[3,4-d]pyrimidinone 3-Fluorobenzylthio, oxetane/oxetanmethyl ALDH1A inhibition candidates

Key Observations :

  • Pyrrolo vs. Thieno Cores: Pyrrolo derivatives (target compound) contain nitrogen-rich rings, enhancing hydrogen-bonding capacity, whereas thieno analogs (e.g., 12a ) feature sulfur atoms, which may improve membrane permeability .
  • Substituent Effects : The target’s 2-chlorobenzylthio group offers a balance of lipophilicity and electronic effects compared to methoxy (electron-donating, 3a ) or fluorobenzyl (electron-withdrawing, 13g ) groups.

Key Observations :

  • The target’s synthesis likely involves sequential alkylation and thiolation, similar to compound 56 .
  • Microwave-assisted methods (e.g., 18a–b ) improve reaction efficiency but yield moderate purity compared to pyrazolo derivatives (e.g., 13g–h ).

Physicochemical and Pharmacological Properties

Property Target Compound 3-Ethyl-2-thioxo Analog Thieno Derivative 3a Pyrazolo Derivative 13g
Lipophilicity (logP) High (3-ethyl, chlorobenzyl) Moderate (benzoyl, thioxo) Low (3-methoxyphenyl) Moderate (3-fluorobenzyl, oxetane)
Solubility Low (aromatic substituents) Low (benzoyl) Moderate (hydroxyphenyl in 3b) Improved (oxetane)
Bioactivity Kinase inhibition (inferred) Intermediate for further modification Antibacterial (broad-spectrum) ALDH1A inhibition (IC50 ~ nM range)

Key Observations :

  • The target’s chlorobenzylthio group may enhance target binding compared to methoxy or hydroxyl groups in thieno derivatives .
  • Pyrazolo derivatives (e.g., 13g ) demonstrate high enzymatic inhibition, suggesting the target’s pyrrolo core could be optimized for similar potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential cyclization and substitution steps. For example:

  • Core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions (e.g., using POCl₃ for dehydration or K₂CO₃ for nucleophilic substitution) .
  • Substituent introduction : The 2-chlorobenzylthio group is added via thiol-alkylation or SN2 reactions, requiring inert atmospheres and catalysts like CuI .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C3: δ ~1.2–1.4 ppm for CH₃; aromatic protons at 7-phenyl: δ ~7.3–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₉ClN₄OS requires m/z 430.09) .
  • X-ray crystallography : Resolves planar conformation of the pyrrolopyrimidine core and spatial arrangement of substituents .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/stability : Assess via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence bioactivity?

  • Methodological Approach :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing 2-chlorobenzyl with 3-trifluoromethylbenzyl) and evaluate IC₅₀ shifts in kinase assays .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., chloro group enhances hydrophobic binding in EGFR) .
  • Pharmacokinetic analysis : Measure logP (octanol/water partitioning) to correlate substituent lipophilicity with membrane permeability .

Q. How can conflicting data on compound efficacy across studies be resolved?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to identify variability sources (e.g., cell line heterogeneity, assay endpoints) .
  • Dose-response normalization : Re-analyze raw data with Hill equation modeling to account for assay sensitivity differences .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., Western blotting for target phosphorylation in addition to enzymatic assays) .

Q. What strategies optimize the compound’s dual-targeting potential (e.g., kinase and protease inhibition)?

  • Methodology :

  • Polypharmacology screens : Use Eurofins’ SelectScreen® panel to profile off-target effects .
  • Crystallographic fragment screening : Identify binding hotspots via synchrotron-based X-ray diffraction .
  • Dynamic combinatorial chemistry : Generate libraries in situ under physiological conditions to evolve multi-target inhibitors .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG binding assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .

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